molecular formula C23H48O8 B1594302 2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid CAS No. 68441-68-9

2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid

Katalognummer: B1594302
CAS-Nummer: 68441-68-9
Molekulargewicht: 452.6 g/mol
InChI-Schlüssel: GFFYVKLAGBXHIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, is a chemical compound with the molecular formula C23H48O8 and a molecular weight of 452.63 . This compound is known for its use in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The preparation of decanoic acid, mixed esters with octanoic acid and pentaerythritol, typically involves the esterification reaction of pentaerythritol with decanoic acid and octanoic acid. The process generally includes the following steps:

Analyse Chemischer Reaktionen

2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid or sodium hydroxide. The major products formed from these reactions are the corresponding acids, alcohols, and pentaerythritol .

Wissenschaftliche Forschungsanwendungen

2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, has several scientific research applications:

Wirkmechanismus

The mechanism of action of decanoic acid, mixed esters with octanoic acid and pentaerythritol, involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and pentaerythritol, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, can be compared with other similar compounds such as:

The uniqueness of decanoic acid, mixed esters with octanoic acid and pentaerythritol, lies in its specific combination of acids and pentaerythritol, which imparts unique properties such as low volatility, high thermal stability, and excellent lubrication performance .

Eigenschaften

CAS-Nummer

68441-68-9

Molekularformel

C23H48O8

Molekulargewicht

452.6 g/mol

IUPAC-Name

2,2-bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid

InChI

InChI=1S/C10H20O2.C8H16O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;6-1-5(2-7,3-8)4-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-9H,1-4H2

InChI-Schlüssel

GFFYVKLAGBXHIN-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)(CO)CO)O

Kanonische SMILES

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)(CO)CO)O

93281-00-6
68441-68-9

Physikalische Beschreibung

Liquid;  OtherSolid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.